molecular formula C20H18N4O3 B5175622 N-[4-(acetylamino)phenyl]-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide

N-[4-(acetylamino)phenyl]-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide

Cat. No.: B5175622
M. Wt: 362.4 g/mol
InChI Key: OVDMBTFNMWGGSJ-UHFFFAOYSA-N
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Description

N-[4-(Acetylamino)phenyl]-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide is a synthetic small molecule belonging to the pyrrolo[2,1-b]quinazoline carboxamide class. Its core structure consists of a fused tetrahydropyrrolo-quinazoline scaffold, with a 9-oxo group and a carboxamide substituent at position 4. The phenyl ring at the carboxamide nitrogen is further substituted with an acetylamino (-NHCOCH₃) group at the para position.

Properties

IUPAC Name

N-(4-acetamidophenyl)-9-oxo-2,3-dihydro-1H-pyrrolo[2,1-b]quinazoline-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O3/c1-12(25)21-14-5-7-15(8-6-14)22-19(26)13-4-9-16-17(11-13)23-18-3-2-10-24(18)20(16)27/h4-9,11H,2-3,10H2,1H3,(H,21,25)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVDMBTFNMWGGSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)C(=O)N4CCCC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and physicochemical properties of pyrrolo[2,1-b]quinazoline carboxamides are highly dependent on substituents at the phenyl ring. Below is a detailed comparison with structurally related compounds:

Key Comparative Insights

Substituent Effects on Bioactivity Electron-Withdrawing Groups (Br, Cl, CF₃): Enhance lipophilicity, improving membrane permeability but reducing solubility. Bromophenyl derivatives () show strong kinase inhibition, likely due to hydrophobic interactions in enzyme active sites . Electron-Donating Groups (OCH₃): Increase solubility but may reduce metabolic stability. The dimethoxybenzyl analog () induces apoptosis via oxidative stress pathways . Acetylamino Group (-NHCOCH₃): Balances H-bonding (solubility) and moderate electron withdrawal. Expected to enhance target binding compared to bromophenyl analogs while maintaining better bioavailability than methoxy derivatives.

Synthetic Strategies Bromophenyl analogs require bromination using N-bromosuccinimide (NBS) (75–90% yields) . Methoxy derivatives involve multi-step alkylation/cyclization . The target compound’s synthesis likely involves acetylation of a 4-aminophenyl precursor, followed by carboxamide coupling.

Pharmacokinetic Considerations Bromine and trifluoromethyl groups increase metabolic stability but risk hepatotoxicity. The acetylamino group’s amide bond may resist hydrolysis, improving half-life compared to ester-containing analogs .

Therapeutic Potential Anticancer Activity: Bromophenyl and dimethoxy analogs show IC₅₀ values in the low micromolar range, suggesting the target compound could exhibit similar potency . Antimicrobial Activity: The 3-bromophenyl analog’s efficacy against S. aureus highlights the role of halogen substituents in disrupting bacterial membranes .

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